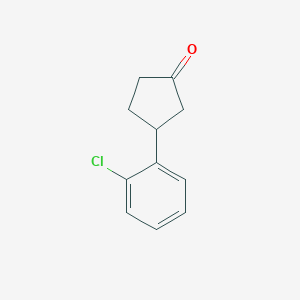

3-(2-Chlorophenyl)cyclopentanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chlorophenyl)cyclopentanone is an organic compound with the molecular formula C11H11ClO It is a cyclopentanone derivative where a 2-chlorophenyl group is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(2-Chlorophenyl)cyclopentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)cyclopentanone depends on its specific application.

Biological Activity

3-(2-Chlorophenyl)cyclopentanone is a compound that has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentanone ring substituted with a chlorophenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C11H11ClO

- Molecular Weight : 210.66 g/mol

This compound's unique structure contributes to its diverse interactions within biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various cyclopentanone derivatives, it was found that this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong antibacterial potential .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound may reduce inflammation and could be beneficial in treating inflammatory diseases .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound. In a mouse model of Alzheimer’s disease (5xFAD mice), this compound was shown to attenuate memory impairment by inhibiting amyloid plaque formation. Behavioral tests, such as the Barnes maze test, indicated improved cognitive function in treated mice compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, contributing to its neuroprotective effects.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which may help mitigate oxidative stress in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

A clinical evaluation was conducted on the efficacy of this compound against resistant bacterial strains. The study involved isolating bacterial samples from patients and testing them against various concentrations of the compound. Results indicated a significant reduction in bacterial growth at concentrations above 16 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotection in Alzheimer's Model

In a controlled laboratory setting, researchers administered this compound to transgenic mice exhibiting Alzheimer’s pathology. The results showed a marked decrease in amyloid-beta plaque deposition in the brain tissues compared to untreated controls, suggesting its role in modulating disease progression .

Research Findings Summary Table

| Activity | Mechanism | Model/System | Key Findings |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Clinical isolates | MIC = 32 µg/mL for E. coli |

| Anti-inflammatory | Cytokine production inhibition | Macrophage cell lines | Reduced TNF-α and IL-6 levels |

| Neuroprotective | Amyloid plaque inhibition | 5xFAD transgenic mice | Improved memory function |

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

3-(2-chlorophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11ClO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2 |

InChI Key |

MDVFUPOJJJSPOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.